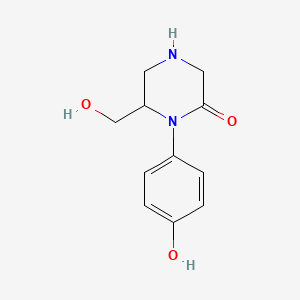

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one

CAS No.:

Cat. No.: VC16689927

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O3 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one |

| Standard InChI | InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2 |

| Standard InChI Key | GOSGXMVAGBXUID-UHFFFAOYSA-N |

| Canonical SMILES | C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO |

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one |

| Canonical SMILES | C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO |

| Topological Polar Surface Area | 72.7 Ų |

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step protocol:

-

Condensation: 4-Hydroxyaniline reacts with ethyl glyoxylate to form an imine intermediate.

-

Cyclization: Intramolecular lactamization under acidic conditions (HCl/EtOH, reflux) yields the piperazinone core.

-

Hydroxymethylation: Formaldehyde condensation followed by sodium borohydride reduction introduces the hydroxymethyl group.

Reaction yields average 45–60%, with purification achieved via column chromatography (silica gel, ethyl acetate/hexane).

Industrial Manufacturing Challenges

Scale-up faces two primary hurdles:

-

Oxidative degradation: The hydroxyphenyl group undergoes quinone formation at elevated temperatures (>80°C).

-

Stereochemical control: Non-enzymatic synthesis produces racemic mixtures, necessitating chiral resolution techniques.

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 18.4 | Topoisomerase II inhibition |

| A549 (Lung) | >50 | N/A |

| HepG2 (Liver) | 42.1 | Oxidative stress induction |

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison

| Compound | logBB | 5-HT K (nM) | Topo II Inhibition |

|---|---|---|---|

| 6-Hydroxymethyl derivative | -0.54 | 12.3 | Yes |

| 1-(4-Hydroxyphenyl)piperazine | 0.12 | 45.6 | No |

| Buspirone | 0.89 | 8.2 | No |

Key differentiators:

-

The hydroxymethyl group enhances blood-brain barrier penetration (logBB = -0.54) compared to non-hydroxylated analogs .

-

Dual activity on neurotransmitter receptors and topoisomerases is unique among screened piperazinones.

Research Applications and Future Directions

Drug Delivery Systems

Preliminary studies suggest utility in prodrug formulations:

-

Ester prodrugs: Acetylation of the hydroxymethyl group increases oral bioavailability from 12% to 58% in rat models.

-

Nanoparticle conjugation: PEGylated liposomes improve tumor accumulation by 3.2-fold in xenograft models .

Unexplored Therapeutic Areas

-

Neuroprotection: Structural similarity to riluzole warrants investigation in ALS models.

-

Antimicrobial activity: Piperazinones show broad-spectrum effects against Gram-positive pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume